molecular formula C24H24O B14558494 9-(Benzyloxy)-9-tert-butyl-9H-fluorene CAS No. 61768-38-5

9-(Benzyloxy)-9-tert-butyl-9H-fluorene

Cat. No.: B14558494
CAS No.: 61768-38-5
M. Wt: 328.4 g/mol
InChI Key: WTJULPYBBHDTRG-UHFFFAOYSA-N
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Description

9-(Benzyloxy)-9-tert-butyl-9H-fluorene is a fluorene derivative with two distinct substituents at the 9-position: a benzyloxy group (–O–CH₂C₆H₅) and a tert-butyl group (–C(CH₃)₃). The fluorene core provides a rigid, planar aromatic system, while the substituents modulate steric, electronic, and solubility properties. The benzyloxy group, with its ether linkage and aromatic ring, may influence electronic conjugation and solubility in polar solvents.

Molecular Formula: C₂₆H₂₆O
Molecular Weight: 354.49 g/mol (calculated based on substituents and fluorene core).

Properties

CAS No.

61768-38-5

Molecular Formula

C24H24O

Molecular Weight

328.4 g/mol

IUPAC Name

9-tert-butyl-9-phenylmethoxyfluorene

InChI

InChI=1S/C24H24O/c1-23(2,3)24(25-17-18-11-5-4-6-12-18)21-15-9-7-13-19(21)20-14-8-10-16-22(20)24/h4-16H,17H2,1-3H3

InChI Key

WTJULPYBBHDTRG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1(C2=CC=CC=C2C3=CC=CC=C31)OCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(Benzyloxy)-9-tert-butyl-9H-fluorene typically involves the following steps:

    Starting Materials: The synthesis begins with fluorene, which is a polycyclic aromatic hydrocarbon.

    Introduction of Benzyloxy Group: The benzyloxy group is introduced through a nucleophilic substitution reaction. This involves the reaction of fluorene with benzyl alcohol in the presence of a strong base such as sodium hydride.

    Introduction of tert-Butyl Group: The tert-butyl group is introduced via Friedel-Crafts alkylation. This involves the reaction of the benzyloxy-substituted fluorene with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

9-(Benzyloxy)-9-tert-butyl-9H-fluorene: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the benzyloxy group to a hydroxyl group. Sodium borohydride is a common reducing agent used in this process.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions. For example, nitration can introduce nitro groups into the aromatic ring using nitric acid and sulfuric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Nitric acid and sulfuric acid for nitration.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydroxyl-substituted fluorene derivatives.

    Substitution: Nitro-substituted fluorene derivatives.

Scientific Research Applications

9-(Benzyloxy)-9-tert-butyl-9H-fluorene: has several applications in scientific research:

    Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its excellent electron-transport properties.

    Pharmaceuticals: It serves as a building block in the synthesis of various pharmaceutical compounds, particularly those with anti-cancer and anti-inflammatory properties.

    Materials Science: The compound is used in the synthesis of advanced materials such as polymers and nanomaterials with unique optical and electronic properties.

    Biological Research: It is used as a probe in biochemical assays to study enzyme activities and protein interactions.

Mechanism of Action

The mechanism of action of 9-(Benzyloxy)-9-tert-butyl-9H-fluorene depends on its application:

    In Organic Electronics: The compound facilitates electron transport through its conjugated aromatic system, enhancing the efficiency of electronic devices.

    In Pharmaceuticals: It interacts with specific molecular targets such as enzymes and receptors, modulating their activity and leading to therapeutic effects.

    In Biological Research: The compound binds to specific proteins or nucleic acids, allowing researchers to study their function and interactions.

Comparison with Similar Compounds

Comparison with Similar Fluorene Derivatives

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues
Compound Name Substituents at 9-Position Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
9-tert-Butyl-9H-fluorene –C(CH₃)₃ C₁₇H₁₈ 222.33 High thermal stability, steric bulk
9-Phenylfluorene –C₆H₅ C₁₉H₁₄ 242.32 Enhanced conjugation, OLEDs
9-Bromo-9-phenylfluorene –Br and –C₆H₅ C₁₉H₁₃Br 321.21 Halogenation reactivity, synthesis
9,9-Bis(methoxymethyl)-9H-fluorene –CH₂OCH₃ (two groups) C₁₉H₂₂O₂ 294.38 Improved solubility, flexible chains
9-Methylene-9H-fluorene =CH₂ C₁₄H₁₀ 178.23 Conjugated diene, reactivity studies

Physicochemical Properties

Table 2: Comparative Properties
Property 9-(Benzyloxy)-9-tert-butyl-9H-fluorene 9-Phenylfluorene 9-Bromo-9-phenylfluorene 9,9-Bis(methoxymethyl)-9H-fluorene
Steric Bulk High (tert-butyl) Moderate Moderate Low (flexible chains)
Solubility Moderate in toluene/THF Low in polar solvents Low in non-polar solvents High in polar solvents
Thermal Stability High (tert-butyl inhibits degradation) Moderate Moderate Moderate
Electronic Effects Benzyloxy may disrupt conjugation Enhanced conjugation Bromine reduces conjugation Methoxy enhances polarity

Research Findings and Trends

  • Steric vs. Electronic Trade-offs : The tert-butyl group in this compound provides steric protection but may limit conjugation. In contrast, methoxymethyl groups () balance steric and electronic effects for solubility without sacrificing rigidity.
  • Aggregation Behavior: Bulky substituents like tert-butyl reduce crystallinity, as seen in carbazole derivatives with high solid-state photoluminescence quantum yields (53% in ).
  • Reactivity : Brominated analogs () highlight the importance of halogen substituents in further functionalization, whereas benzyloxy groups offer ether cleavage pathways for modular synthesis.

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